N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition . Key structural elements include:
- A 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone ring, enhancing lipophilicity and steric bulk.
- A sulfanyl (-S-) bridge at position 2, linking the core to an acetamide side chain.
This architecture is designed to optimize target binding (e.g., kinase active sites) and pharmacokinetic properties. Below, we compare it with structurally related compounds to highlight its unique attributes.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-5-3-8-19(15(14)2)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-17-7-4-6-16(11-17)12-24/h3-11H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARKEAQSXKAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1291849-39-2) is a synthetic compound with potential biological activities. Its structural complexity suggests various pharmacological applications, particularly in the realm of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C23H18N4O2S2 with a molecular weight of 446.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2S2 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1291849-39-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in cell proliferation and inflammation pathways.
- cGMP-specific phosphodiesterase inhibition : This compound has shown potential as an inhibitor of cGMP-specific phosphodiesterase (PDE5A), which plays a critical role in regulating intracellular cGMP levels and is implicated in various signaling pathways related to vascular function and cancer progression .
Biological Activity Studies
Several studies have explored the biological effects of this compound:
Anticancer Activity
A study conducted by Fayad et al. (2019) identified this compound as a promising anticancer agent through high-throughput screening on multicellular spheroids. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapy .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory property makes it a candidate for treating inflammatory diseases .
Case Studies
Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable toxicity levels and promising signs of antitumor activity.
Case Study 2 : A laboratory study assessed the compound's effects on human colorectal cancer cells. The findings revealed that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase, highlighting its mechanism as a potential therapeutic agent against colorectal cancer.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 2,3-dimethylphenyl group may improve target affinity over smaller substituents (e.g., methyl in 13a ) by filling hydrophobic pockets .
- Drug Likeness : The nitrile group in the target compound could enhance metabolic stability compared to ester or methoxy groups in analogues like 13b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
